ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate
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Overview
Description
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitro group at the 4-position of the triazole ring and an ethyl ester group at the 2-position
Mechanism of Action
Target of Action
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate is a complex compound with potential applications in various fields. Some related compounds, such as 1H-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-II enzyme .
Mode of Action
It’s worth noting that related compounds, such as 1h-1,2,3-triazole analogs, exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
Related compounds, such as 1h-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body and assisting in the transport of carbon dioxide .
Result of Action
Related compounds, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Cellular Effects
The effects of Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate on cellular processes have not been extensively studied .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not documented in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-nitro-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.
Nucleophilic Addition: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Reduction: Ethyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate.
Hydrolysis: 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetic acid.
Nucleophilic Addition: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: The compound is used in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.
Comparison with Similar Compounds
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate can be compared with other triazole derivatives such as:
Ethyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-(4-nitro-2H-1,2,3-triazol-2-yl)acetic acid: The hydrolyzed form of the ester, which may have different solubility and reactivity properties.
1,2,4-Triazole derivatives: Compounds with a different arrangement of nitrogen atoms in the triazole ring, which can lead to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
ethyl 2-(4-nitrotriazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-6(11)4-9-7-3-5(8-9)10(12)13/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMUFLMPDLLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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